molecular formula C14H20N2O2S B13386804 (2-Phenyl-1-thiocarbamoyl-ethyl)-carbamic acid tert-butyl ester

(2-Phenyl-1-thiocarbamoyl-ethyl)-carbamic acid tert-butyl ester

Cat. No.: B13386804
M. Wt: 280.39 g/mol
InChI Key: NMNBNAKCWAWQSR-UHFFFAOYSA-N
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Description

Carbamic acid, [(1S)-2-amino-1-(phenylmethyl)-2-thioxoethyl]-, 1,1-dimethylethyl ester (9CI) and Carbamic acid, [2-amino-1-(phenylmethyl)-2-thioxoethyl]-, 1,1-dimethylethyl ester, (S)- are complex organic compounds. These compounds are derivatives of carbamic acid, which is known for its diverse applications in organic synthesis and medicinal chemistry. The presence of both amino and thioxo groups in the structure makes these compounds unique and versatile in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of these compounds typically involves the reaction of carbamoyl chlorides with alcohols. Another common method is the addition of alcohols to isocyanates. These reactions are usually carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of these compounds may involve the use of supercritical carbon dioxide as a solvent, which allows for efficient and environmentally friendly synthesis. The use of advanced techniques such as continuous flow reactors can also enhance the production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

These compounds can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The thioxo group can be reduced to form thiol derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted carbamates.

Scientific Research Applications

These compounds have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thioxo group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, methyl-, 3-methylphenyl ester
  • Carbamic acid, N- [2- (1-piperazinyl)ethyl]-, 1,1-dimethylethyl ester

Uniqueness

The presence of both amino and thioxo groups in the structure of these compounds makes them unique compared to other carbamic acid derivatives. This dual functionality allows them to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets.

Properties

Molecular Formula

C14H20N2O2S

Molecular Weight

280.39 g/mol

IUPAC Name

tert-butyl N-(1-amino-3-phenyl-1-sulfanylidenepropan-2-yl)carbamate

InChI

InChI=1S/C14H20N2O2S/c1-14(2,3)18-13(17)16-11(12(15)19)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H2,15,19)(H,16,17)

InChI Key

NMNBNAKCWAWQSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=S)N

Origin of Product

United States

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